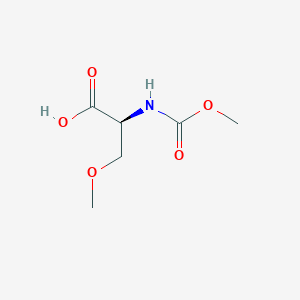
N-(Methoxycarbonyl)-O-methyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methoxycarbonyl)-O-methyl-L-serine is a derivative of the amino acid serine It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a methyl group attached to the oxygen atom of the serine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-O-methyl-L-serine typically involves the protection of the amino and hydroxyl groups of serine, followed by the introduction of the methoxycarbonyl and methyl groups. One common method involves the use of methoxycarbonyl chloride and methyl iodide as reagents. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methoxycarbonyl)-O-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(Methoxycarbonyl)-O-methyl-L-serine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(Methoxycarbonyl)-O-methyl-L-serine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The methoxycarbonyl and methyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(Methoxycarbonyl)-L-serine: Lacks the methyl group on the oxygen atom.
O-Methyl-L-serine: Lacks the methoxycarbonyl group on the nitrogen atom.
N-(Methoxycarbonyl)-O-ethyl-L-serine: Contains an ethyl group instead of a methyl group on the oxygen atom.
Uniqueness
N-(Methoxycarbonyl)-O-methyl-L-serine is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and reactivity, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO5 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(2S)-3-methoxy-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-11-3-4(5(8)9)7-6(10)12-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
Clave InChI |
MXVMRYOHZNWUTC-BYPYZUCNSA-N |
SMILES isomérico |
COC[C@@H](C(=O)O)NC(=O)OC |
SMILES canónico |
COCC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


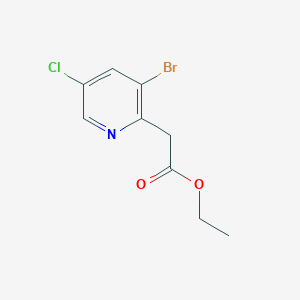
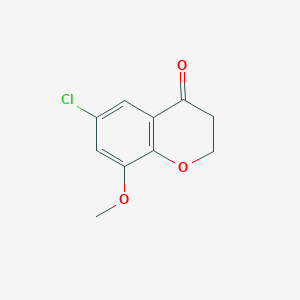
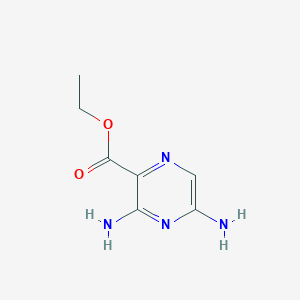

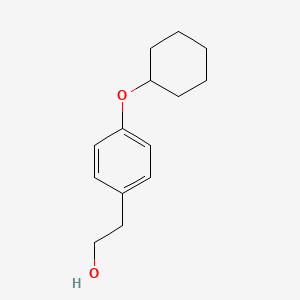
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
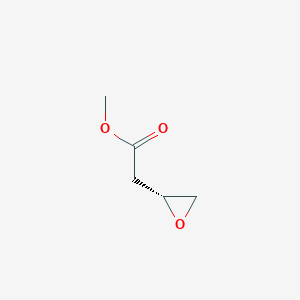
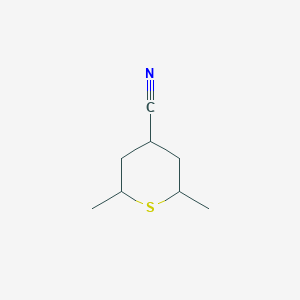
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
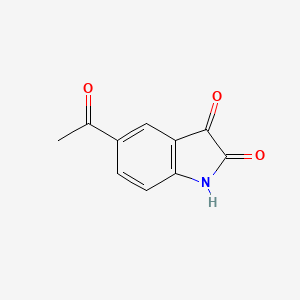
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
